molecular formula C10H11N3O B13113934 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone CAS No. 620604-03-7

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone

Katalognummer: B13113934
CAS-Nummer: 620604-03-7
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: GTXRKQAOYZUDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone typically involves multistep reactions. One common method includes:

    Formation of the Imidazo Ring: This can be achieved through the condensation of appropriate precursors, such as 2,6-dimethylimidazole, with suitable aldehydes or ketones under acidic or basic conditions.

    Cyclization to Form the Pyrazine Ring: The intermediate product undergoes cyclization with reagents like hydrazine or its derivatives to form the pyrazine ring.

    Introduction of the Ethanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism by which 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazo ring.

Uniqueness: 1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its pyridine and pyrimidine analogs.

Eigenschaften

CAS-Nummer

620604-03-7

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-(2,6-dimethylimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-5-13-9(4-11-6)12-7(2)10(13)8(3)14/h4-5H,1-3H3

InChI-Schlüssel

GTXRKQAOYZUDAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=NC(=C2C(=O)C)C)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.